

Elsubrutinib (ABBV-105): A Technical Guide to its Discovery and Synthesis

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Compound of Interest

Compound Name: *Elsubrutinib*

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Abstract

Elsubrutinib (ABBV-105) is a potent and selective, orally bioavailable, irreversible inhibitor of Bruton's tyrosine kinase (BTK). Developed by AbbVie, **Elsubrutinib** has been investigated for the treatment of various autoimmune diseases, including systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA). This technical guide provides an in-depth overview of the discovery, mechanism of action, and detailed chemical synthesis of **Elsubrutinib**. It also includes comprehensive experimental protocols for key assays used in its preclinical characterization, along with a summary of its biological activity.

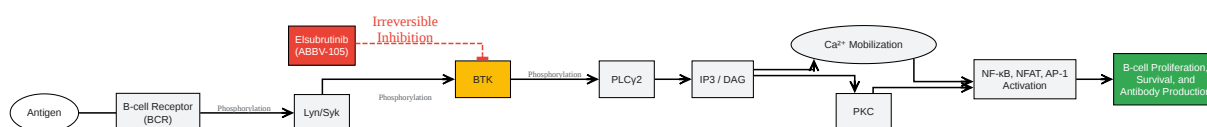
Discovery and Development

Elsubrutinib was discovered and developed by AbbVie as part of their program to identify next-generation BTK inhibitors with improved selectivity and safety profiles for the treatment of autoimmune diseases. The development of selective BTK inhibitors was a strategic focus to target B-cell-mediated inflammatory processes. Clinical trials have evaluated **Elsubrutinib** both as a monotherapy and in combination with other immunomodulatory agents, such as the JAK1 inhibitor upadacitinib, for conditions like SLE and RA.

Mechanism of Action

Elsubrutinib is a covalent, irreversible inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling. BTK is a key component of the BCR signaling pathway, which is essential for B-cell development, differentiation, and activation. By irreversibly binding to the cysteine residue (Cys481) in the active site of BTK, **Elsubrutinib** blocks its kinase activity. This inhibition disrupts downstream signaling cascades, leading to reduced B-cell proliferation and activation, thereby mitigating the autoimmune and inflammatory responses characteristic of diseases like SLE and RA.

Signaling Pathway



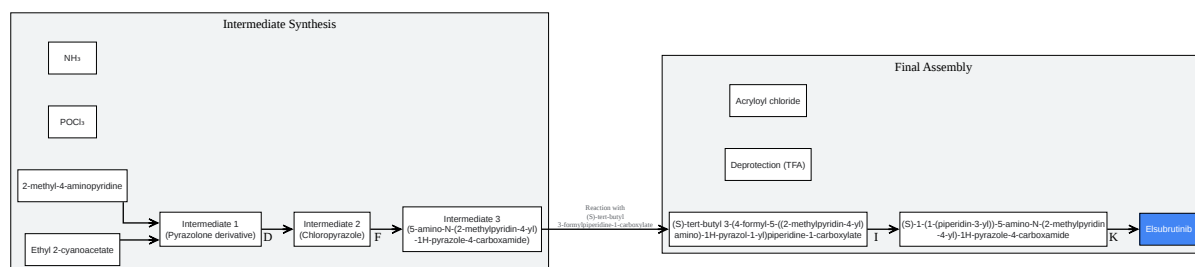
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Caption: **Elsubrutinib**'s mechanism of action in the BTK signaling pathway.

Chemical Synthesis of Elsubrutinib

The chemical synthesis of **Elsubrutinib** is detailed in patent WO2014210255A1, where it is described as Example 30 (the (S)-enantiomer). The synthesis involves a multi-step process culminating in the formation of the final pyrazole carboxamide structure with the crucial acryloyl moiety for covalent modification of BTK.

Synthesis Scheme



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Caption: Synthetic scheme for **Elsubrutinib** (ABBV-105).

Detailed Synthetic Protocol

The synthesis of **Elsubrutinib** proceeds through several key intermediates. The following is a representative, detailed protocol based on the procedures outlined in patent WO2014210255A1.

Step 1: Synthesis of 5-amino-N-(2-methylpyridin-4-yl)-1H-pyrazole-4-carboxamide

- A mixture of ethyl 2-cyanoacetate and 2-methyl-4-aminopyridine is reacted under basic conditions to form a pyrazolone intermediate.
- The intermediate is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield the corresponding chloropyrazole.

- Finally, amination of the chloropyrazole with ammonia affords the key intermediate, 5-amino-N-(2-methylpyridin-4-yl)-1H-pyrazole-4-carboxamide.

Step 2: Synthesis of (S)-tert-butyl 3-(4-carbamoyl-5-((2-methylpyridin-4-yl)amino)-1H-pyrazol-1-yl)piperidine-1-carboxylate

- 5-amino-N-(2-methylpyridin-4-yl)-1H-pyrazole-4-carboxamide is reacted with (S)-tert-butyl 3-formylpiperidine-1-carboxylate in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form the piperidine-substituted pyrazole.

Step 3: Synthesis of (S)-5-amino-1-(piperidin-3-yl)-N-(2-methylpyridin-4-yl)-1H-pyrazole-4-carboxamide

- The Boc protecting group on the piperidine nitrogen is removed by treatment with an acid, such as trifluoroacetic acid (TFA), in a suitable solvent like dichloromethane (DCM).

Step 4: Synthesis of **Elsubrutinib** ((S)-5-amino-1-(1-acryloylpiperidin-3-yl)-N-(2-methylpyridin-4-yl)-1H-pyrazole-4-carboxamide)

- The deprotected piperidine intermediate is reacted with acryloyl chloride in the presence of a base, such as triethylamine or diisopropylethylamine (DIPEA), in a solvent like DCM at a low temperature (e.g., 0 °C) to yield **Elsubrutinib**.
- The final product is purified by standard chromatographic techniques.

Quantitative Data

Parameter	Value	Reference
BTK Catalytic Domain IC ₅₀	0.18 μM	[1][2]
BTK (C481S mutant) IC ₅₀	2.6 μM	[1]

Experimental Protocols

BTK Enzyme Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies BTK activity by measuring the amount of ADP produced during the kinase reaction.[3][4][5][6][7]



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Caption: Workflow for the ADP-Glo™ BTK kinase inhibition assay.

Methodology:

- **Reagent Preparation:** Prepare solutions of recombinant human BTK enzyme, a suitable substrate (e.g., poly(Glu,Tyr) 4:1), ATP, and serial dilutions of **Elsubrutinib** in kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
- **Kinase Reaction:** In a 384-well plate, add the BTK enzyme, substrate, and **Elsubrutinib**. Initiate the reaction by adding ATP. Incubate at room temperature for 60 minutes.
- **ATP Depletion:** Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
- **ADP to ATP Conversion and Signal Generation:** Add Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
- **Data Acquisition:** Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the BTK activity.
- **Data Analysis:** Calculate the percent inhibition of BTK activity at each **Elsubrutinib** concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

B-cell Proliferation Assay (³H-Thymidine Incorporation)

This assay measures the inhibitory effect of **Elsubrutinib** on B-cell proliferation following stimulation of the B-cell receptor.^{[8][9][10][11][12]}

Methodology:

- **Cell Preparation:** Isolate primary B-cells from human peripheral blood mononuclear cells (PBMCs) or use a B-cell line.
- **Cell Culture:** Plate the B-cells in a 96-well plate in a suitable culture medium.
- **Treatment and Stimulation:** Add serial dilutions of **Elsubrutinib** to the wells. After a pre-incubation period, stimulate the cells with an anti-IgM antibody to cross-link the BCR and induce proliferation.
- **³H-Thymidine Labeling:** After 48-72 hours of incubation, add ³H-thymidine to each well and incubate for an additional 18-24 hours.
- **Cell Harvesting:** Harvest the cells onto a filter mat using a cell harvester.
- **Scintillation Counting:** Measure the incorporated radioactivity using a liquid scintillation counter.
- **Data Analysis:** Determine the effect of **Elsubrutinib** on B-cell proliferation by comparing the counts per minute (CPM) in treated wells to untreated, stimulated controls.

Basophil Activation Assay (Flow Cytometry)

This assay assesses the effect of **Elsubrutinib** on basophil activation by measuring the surface expression of activation markers, such as CD63, following stimulation.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Methodology:

- **Blood Collection:** Obtain fresh human whole blood.
- **Treatment and Stimulation:** Aliquot the whole blood into tubes and pre-incubate with serial dilutions of **Elsubrutinib**. Stimulate basophil activation by adding an anti-IgE antibody or a relevant allergen.
- **Staining:** After a short incubation (e.g., 15-30 minutes at 37°C), stop the reaction and stain the cells with fluorescently labeled antibodies against a basophil-specific marker (e.g.,

CD203c or CCR3) and an activation marker (CD63).

- Red Blood Cell Lysis: Lyse the red blood cells using a lysis buffer.
- Flow Cytometry: Acquire the samples on a flow cytometer.
- Data Analysis: Gate on the basophil population and quantify the percentage of CD63-positive cells to determine the level of activation and the inhibitory effect of **Elsubrutinib**.

In Vivo Efficacy Models

A widely used preclinical model for rheumatoid arthritis.[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

Methodology:

- Induction of Arthritis: Emulsify type II collagen with Complete Freund's Adjuvant (CFA) and immunize susceptible rat strains (e.g., Lewis rats) via intradermal injection at the base of the tail. A booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is typically given 7-10 days later.
- Treatment: Begin oral administration of **Elsubrutinib** or vehicle control at the onset of clinical signs of arthritis or prophylactically.
- Clinical Assessment: Monitor the animals regularly for signs of arthritis, including paw swelling (measured with calipers) and clinical scoring of joint inflammation.
- Histopathology: At the end of the study, collect joints for histological analysis to assess synovial inflammation, cartilage damage, and bone erosion.

A spontaneous model of lupus that mimics many features of the human disease.[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)

Methodology:

- Animal Model: Use female NZB/W F1 mice, which spontaneously develop an autoimmune disease resembling SLE.

- Treatment: Begin oral administration of **Elsubrutinib** or vehicle control at an age when disease manifestations, such as proteinuria, typically begin to appear (e.g., 20-24 weeks of age).
- Monitoring:
 - Proteinuria: Monitor urine protein levels weekly as an indicator of kidney damage.
 - Autoantibodies: Measure serum levels of anti-dsDNA antibodies by ELISA at regular intervals.
 - Survival: Monitor and record animal survival.
- Terminal Analysis: At the end of the study, collect kidneys for histopathological evaluation of glomerulonephritis and immune complex deposition. Analyze serum for markers of kidney function (e.g., blood urea nitrogen).

Conclusion

Elsubrutinib (ABBV-105) is a promising, selective, and irreversible BTK inhibitor with a well-defined mechanism of action. Its discovery and development by AbbVie represent a targeted approach to treating B-cell-mediated autoimmune diseases. The synthetic route to **Elsubrutinib** is well-documented, and its preclinical characterization has been performed using a suite of robust in vitro and in vivo assays that have demonstrated its potential as a therapeutic agent for conditions such as systemic lupus erythematosus and rheumatoid arthritis. This technical guide provides a comprehensive resource for researchers and drug development professionals interested in the science behind **Elsubrutinib**.

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